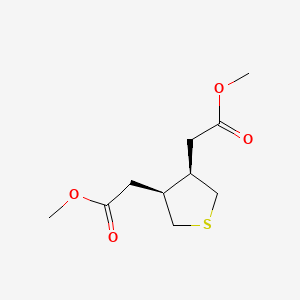
Rel-dimethyl 2,2'-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-dimethyl 2,2’-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and two acetate groups attached to the ring. The stereochemistry of the compound is specified by the (3R,4S) configuration, indicating the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-dimethyl 2,2’-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the tetrahydrothiophene ring, followed by the introduction of acetate groups through esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-dimethyl 2,2’-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups or the ring structure.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Rel-dimethyl 2,2’-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-dimethyl 2,2’-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2’-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate
- Dimethyl 2,2’-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate
Uniqueness
Rel-dimethyl 2,2’-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate is unique due to its specific stereochemistry and the presence of the tetrahydrothiophene ring. This configuration can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the sulfur atom in the ring also adds to its uniqueness, as it can participate in specific interactions not possible with purely carbon-based rings.
Properties
Molecular Formula |
C10H16O4S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
methyl 2-[(3R,4S)-4-(2-methoxy-2-oxoethyl)thiolan-3-yl]acetate |
InChI |
InChI=1S/C10H16O4S/c1-13-9(11)3-7-5-15-6-8(7)4-10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
XHAWMWYMLINEFD-OCAPTIKFSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CSC[C@H]1CC(=O)OC |
Canonical SMILES |
COC(=O)CC1CSCC1CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


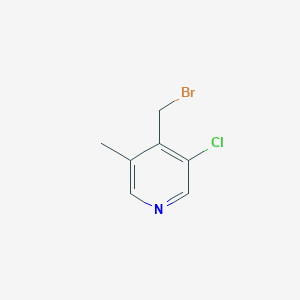

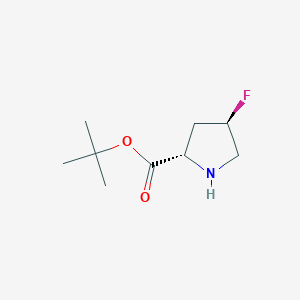
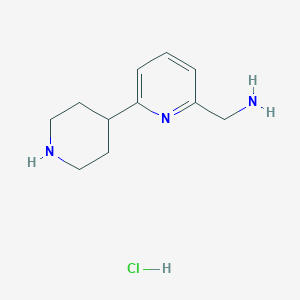
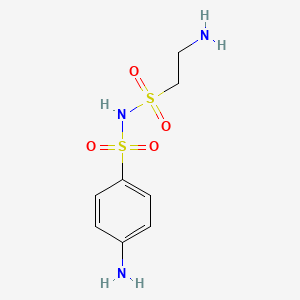
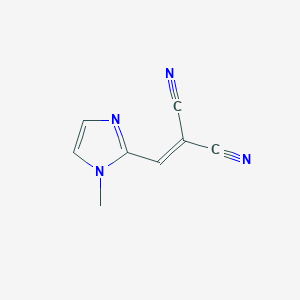
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12817836.png)

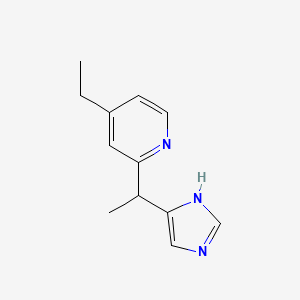
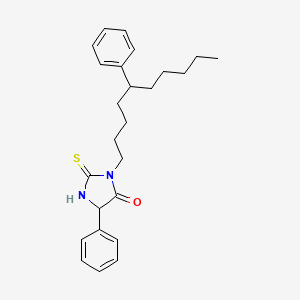
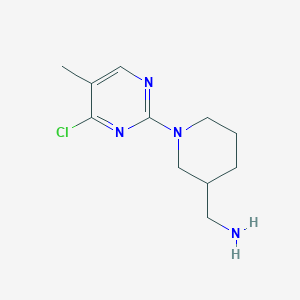
![2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B12817875.png)


